5-Iodo-1-isopropylpyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, prized for their diverse biological activities and their role as versatile synthetic intermediates. mdpi.comresearchgate.netbenthamdirect.com The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial. mdpi.comresearchgate.netresearchgate.net This widespread utility stems from the pyrazole ring's unique electronic structure and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. mdpi.com Beyond their medicinal applications, pyrazoles are integral to the development of agrochemicals, dyes, and organic materials with specific photophysical properties. mdpi.commdpi.com The ability to readily functionalize the pyrazole ring at its various carbon and nitrogen positions allows for the creation of vast libraries of compounds with tailored properties, making it a continuously evolving field of study. mdpi.com
The Role of Halogenation in Modulating Pyrazole Reactivity and Applications
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrazole scaffold is a key strategy for modulating its chemical and physical properties. researchgate.net Halogenation can significantly alter the electron distribution within the pyrazole ring, influencing its acidity, basicity, and susceptibility to further chemical transformations. pharmajournal.net For instance, halogenation can facilitate or direct subsequent reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and metallation, providing pathways to more complex and highly functionalized pyrazole derivatives. mdpi.comwhiterose.ac.uk
The position of the halogen atom on the pyrazole ring is crucial. Halogenation typically occurs at the C4 position under electrophilic conditions. researchgate.netpharmajournal.netglobalresearchonline.net However, by carefully choosing the reaction conditions and protecting groups, chemists can achieve regioselective halogenation at the C3 or C5 positions. researchgate.net The nature of the halogen itself also plays a critical role; for example, the carbon-iodine bond is generally the weakest among the carbon-halogen bonds, making iodinated pyrazoles particularly useful precursors for a variety of coupling reactions, such as the Suzuki and Sonogashira reactions. researchgate.netresearchgate.net This enhanced reactivity of iodo-pyrazoles makes them valuable building blocks in organic synthesis. sciforum.net
Specific Research Focus on 5-Iodo-1-isopropylpyrazole within the Halogenated Pyrazole Landscape
Within the broad class of halogenated pyrazoles, this compound has garnered specific research interest. This particular compound combines the features of an iodinated pyrazole with an isopropyl group at the N1 position. The iodine atom at the C5 position offers a reactive handle for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions. rsc.org The isopropyl group, on the other hand, can influence the molecule's solubility, lipophilicity, and steric environment, which can be important for its potential applications.
Research on this compound and its derivatives often focuses on its utility as a synthetic intermediate for creating more complex molecules. For example, it can be a precursor to compounds like this compound-4-boronic acid pinacol (B44631) ester, a valuable reagent in Suzuki couplings. chemsrc.comsigmaaldrich.com The study of such specific iodinated pyrazoles helps to expand the toolbox of synthetic chemists and provides access to novel chemical entities with potentially interesting properties.
Overview of Research Methodologies and Thematic Areas Explored
The investigation of this compound and other halogenated pyrazoles employs a range of modern chemical research methodologies.
Synthesis and Functionalization: A primary area of research is the development of efficient and regioselective methods for the synthesis of halogenated pyrazoles. This includes direct halogenation of the pyrazole ring using various halogenating agents and reaction conditions, as well as multi-step synthetic sequences starting from acyclic precursors. mdpi.combiointerfaceresearch.com For instance, the synthesis of 4-iodopyrazoles can be achieved using iodine in the presence of an oxidizing agent like hydrogen peroxide. google.comresearchgate.net The synthesis of 5-iodo derivatives often involves the treatment of a pyrazole with a strong base followed by quenching with iodine. researchgate.netresearchgate.net
Spectroscopic and Structural Analysis: The characterization of newly synthesized halogenated pyrazoles is crucial and is typically accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the structure and substitution pattern of the pyrazole ring. nih.govmdpi.com Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry confirms the molecular weight of the compound. nih.govigntu.ac.in In some cases, X-ray crystallography is used to determine the precise three-dimensional structure of the molecule in the solid state, providing insights into intermolecular interactions like halogen bonding. rsc.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1345471-54-6 |
| Molecular Formula | C6H9IN2 |
| Molecular Weight | 236.05 g/mol |
| Purity | 98% |
Note: Data sourced from BOC Sciences.
Reactivity and Mechanistic Studies: A significant portion of research is dedicated to exploring the reactivity of halogenated pyrazoles in various chemical transformations. This includes studying their participation in cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions. smolecule.com Mechanistic studies, often aided by computational chemistry, aim to understand the pathways of these reactions and the role of the halogen in influencing reactivity. nih.gov For example, the enhanced reactivity of 1-iodoalkynes in copper-catalyzed cycloaddition reactions has been a subject of detailed investigation. nih.gov
The collective findings from these research areas contribute to a deeper understanding of the fundamental chemistry of halogenated pyrazoles and pave the way for their application in diverse fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGKBLQYJMQQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718445 | |
| Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-54-6 | |
| Record name | 5-Iodo-1-(1-methylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Iodo 1 Isopropylpyrazole and Analogous Iodopyrazoles
Direct Iodination Strategies
Direct iodination of a pre-formed pyrazole (B372694) ring is a common and straightforward approach. The regioselectivity of this reaction is highly dependent on the electronic nature of the pyrazole ring, the substituents present, and the specific iodinating agent and conditions employed. While the C4 position is generally the most susceptible to electrophilic attack, various methods have been developed to achieve selective iodination at the C5 position.
Achieving regioselective iodination at the C5 position often requires overcoming the inherent electronic preference for the C4 position. This is typically accomplished by using strong bases to deprotonate the C5 position, thereby activating it for reaction with an electrophilic iodine source.
A highly effective and regioselective method for the synthesis of 5-iodopyrazoles involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), followed by quenching with elemental iodine. This process proceeds via the deprotonation of the most acidic proton on the pyrazole ring. In many N-substituted pyrazoles, the C5-proton is the most acidic, leading to the formation of a lithium pyrazolide intermediate. Subsequent treatment with iodine results in the exclusive formation of the 5-iodo derivative. researchgate.netresearcher.lifersc.org
Research on a series of 1-aryl-3-trifluoromethyl-1H-pyrazoles demonstrated the efficacy of this approach. Treatment with a slight excess of n-BuLi at low temperatures (e.g., -78 °C) in tetrahydrofuran (B95107) (THF) smoothly generated the corresponding lithium 5-pyrazolide. Trapping this intermediate with elemental iodine afforded the desired 5-iodo derivatives in good to excellent yields. rsc.org
Table 1: Synthesis of 5-Iodo-1-aryl-3-(trifluoromethyl)pyrazoles via Lithiation-Iodination rsc.org
| Starting Material (1-aryl-3-CF3-pyrazole) | Product (5-Iodo Derivative) | Yield (%) |
|---|---|---|
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 86 |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 5-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 89 |
| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 1-(4-Chlorophenyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole | 85 |
This method's high regioselectivity makes it a preferred route for synthesizing C5-iodinated pyrazoles that are otherwise difficult to access. researcher.life
A variety of other iodinating systems have been explored for the functionalization of pyrazoles.
Potassium Iodide-Potassium Iodate-Sulfuric Acid (KI-KIO₃-H₂SO₄): This system generates hypoiodous acid (HOI) in situ, which acts as a powerful iodinating agent. researchgate.netresearchgate.net The reaction between potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium produces molecular iodine (I₂). quora.comechemi.com This method has been successfully applied to a wide range of pyrazole derivatives, including 1-isopropylpyrazole (B96740). However, for many pyrazoles, this electrophilic iodination method favors the C4 position. For instance, the iodination of 1-isopropylpyrazole using this system yields the 4-iodo isomer with high efficiency (80–97% yield). researchgate.net
Cadmium(II) Acetate (B1210297): The use of cadmium(II) acetate as a mediator in the iodination of pyrazoles has been investigated. nih.govresearchgate.net Studies have shown that this method primarily promotes electrophilic iodination at the C4 position of the pyrazole ring, particularly when the ring contains electron-donating groups. nih.gov In some cases, such as with N-propargyl substituted pyrazoles, iodination can occur at the propargylic position rather than the pyrazole ring itself. researchgate.nethum-ecol.ru Therefore, while a useful methodology for certain iodo-pyrazoles, it is not typically employed for the direct synthesis of 5-iodo isomers.
In line with the principles of green chemistry, several environmentally benign iodination protocols have been developed.
Iodine/Hydrogen Peroxide in Water: A practical and green procedure for the iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water. This method is notable as it generates water as the only theoretical by-product. researchgate.net However, this approach has been reported to be highly regioselective for the C4 position, affording 4-iodopyrazole (B32481) derivatives in good to excellent yields. A patented method for preparing 1-alkylpyrazole-4-boronic acid pinacol (B44631) esters similarly uses hydrogen peroxide to facilitate the synthesis of a 4-iodopyrazole intermediate. google.com
Nitrogen Triiodide: A novel, convenient, and green method for the C-I bond formation on pyrazole derivatives involves the in-situ formation and use of nitrogen triiodide. This rapid and inexpensive procedure presents a viable alternative to more common iodination reactions. sciforum.net
The strategic use of N-protected pyrazoles can influence the regiochemical outcome of iodination. The nature of the substituent at the N1 position can alter the electronic landscape of the pyrazole ring, thereby directing electrophiles to a specific position.
As detailed in section 2.1.1.1, N-substituted pyrazoles, such as 1-aryl-3-CF₃-pyrazoles, are key precursors for the highly regioselective synthesis of 5-iodo derivatives via lithiation and subsequent trapping with iodine. rsc.org The presence of the N1-substituent is crucial for directing the deprotonation to the C5 position.
Protecting the pyrazole N-H with certain groups can also be used to direct iodination. While some protecting groups might direct to other positions like C3, the principle remains that modifying the N1 position is a key strategy in controlling the regioselectivity of pyrazole functionalization.
Regioselective Iodination at the 5-Position
Cycloaddition Reactions and Subsequent Iodination
An alternative to the direct iodination of a pre-formed heterocycle is to construct the iodopyrazole ring through a cycloaddition reaction. This can involve either the cyclization of an iodine-containing precursor or the iodination of an intermediate formed during the cyclization process.
One notable strategy involves the [3+2] cycloaddition of sydnones with alkynes. Research has shown that direct iodination of a sydnone (B8496669) precursor, followed by a cycloaddition reaction, can lead to the formation of 5-iodopyrazoles. mdpi.com
Another approach is the electrophilic cyclization of α,β-acetylenic hydrazones. Treating these acyclic precursors with molecular iodine can initiate a cyclization cascade that results in the formation of an iodinated pyrazole ring. metu.edu.trmetu.edu.tr While this method has been effectively used to synthesize a variety of 4-iodopyrazole derivatives, it highlights the principle of combining ring formation and iodination in a single synthetic sequence. metu.edu.tr
The Chemistry of 5-Iodo-1-isopropylpyrazole: A Review of Synthetic Approaches
An in-depth analysis of the methodologies employed for the synthesis of this compound and its analogs reveals a variety of strategic approaches, from the construction of the pyrazole ring to the derivatization of pre-existing scaffolds. These methods are crucial for accessing this and related iodinated pyrazole compounds, which serve as versatile building blocks in organic synthesis.
The synthesis of iodopyrazoles, including the target compound this compound, can be broadly categorized into two main strategies: the construction of the iodinated pyrazole ring system from acyclic precursors and the modification of an existing pyrazole or iodopyrazole core. Each approach offers distinct advantages depending on the availability of starting materials and the desired substitution pattern.
1,3-Dipolar Cycloaddition of Iodosydnones with Alkyne Derivatives
A powerful method for the synthesis of pyrazoles involves the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. sonar.ch In the context of iodopyrazole synthesis, the 1,3-dipolar cycloaddition of iodosydnones with alkyne derivatives is a notable strategy. lew.roresearchgate.net Sydnones, which are mesoionic heterocyclic aromatic compounds, react with alkynes in a process that involves the initial formation of a cycloadduct, followed by the extrusion of carbon dioxide to yield the aromatic pyrazole ring. lew.rochim.it
The reaction of an N-substituted 4-iodosydnone with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), provides a direct route to highly substituted 5-iodopyrazoles. rsc.org For instance, refluxing a mixture of a 4-iodosydnone and an alkyne in a suitable solvent like toluene (B28343) can afford the corresponding 1-aryl-5-iodopyrazole-3,4-dicarboxylate in good yields. rsc.org The regioselectivity of this reaction is a key consideration, particularly when using unsymmetrical alkynes. chim.it Copper-mediated variations of this reaction, known as Copper-mediated Sydnone Alkyne Cycloaddition (CuSAC), have been shown to improve reaction conditions and control regioselectivity. chim.it
| Reactants | Product | Yield | Reference |
| 3-(2-isopropylphenyl)-4-iodosydnone and dimethyl acetylenedicarboxylate | Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate | 82% | rsc.org |
| 3-(2,4-dimethylphenyl)sydnone and dimethyl acetylenedicarboxylate | Dimethyl 1-(2,4-dimethylphenyl)pyrazole-4,5-dicarboxylate | High | lew.ro |
Cyclization of Hydrazine (B178648) Derivatives with Diketones or Related Systems
The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classical and widely employed method for constructing the pyrazole core. mdpi.commetu.edu.trmetu.edu.tr To synthesize iodopyrazoles via this route, either the diketone or the hydrazine can be iodinated prior to cyclization, or the resulting pyrazole can be iodinated in a subsequent step.
A common approach involves the reaction of a hydrazine, such as isopropylhydrazine, with an iodinated 1,3-diketone. Alternatively, an α,β-alkynic hydrazone can undergo electrophilic cyclization to yield a 4-iodopyrazole. metu.edu.tracs.org This method involves treating the hydrazone with molecular iodine in the presence of a base like sodium bicarbonate. acs.org This iodocyclization is versatile and tolerates a range of substituents. acs.org
Another variation is the iodine-mediated cyclocondensation of α,β-unsaturated aldehydes or ketones with hydrazines. mdpi.com This approach has been used to synthesize a variety of di-, tri-, and tetra-substituted pyrazole derivatives. mdpi.com
| Reactants | Conditions | Product | Yield | Reference |
| α,β-Alkynic hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles | Good to high | acs.org |
| Phenylhydrazine and α,β-acetylenic aldehydes | I₂ | 1-Aryl-5-alkyl/aryl-4-iodopyrazoles | Moderate to good | metu.edu.tr |
| Hydrazines and β-aryl substituted aldehydes/ketones | I₂-mediated cyclocondensation | Substituted pyrazoles | 64-96% | mdpi.com |
Derivatization from Pre-existing Iodinated Pyrazole Scaffolds
An alternative and often more direct route to this compound involves the modification of an already formed iodinated pyrazole ring. This strategy is particularly useful when suitable iodinated pyrazole precursors are readily available.
Introduction of Isopropyl Group onto Iodopyrazole Nucleus
The N-alkylation of an iodopyrazole is a key step in this synthetic approach. For example, 4-iodo-1H-pyrazole can be alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to introduce the isopropyl group at the N1 position. encyclopedia.pub The choice of base and solvent is critical to ensure efficient and regioselective alkylation. Common bases include potassium carbonate in a solvent like DMF. encyclopedia.pub The synthesis of 1-isopropylpyrazole and its subsequent iodination is another viable pathway. Iodination of 1-isopropylpyrazole using a system of potassium iodide and potassium iodate in the presence of sulfuric acid has been reported to produce 4-iodo-1-isopropylpyrazole with high yields (80–97%). researchgate.netresearchgate.net
| Reactant | Reagents | Product | Yield | Reference |
| 4-Bromo-1H-pyrazole | Alkyl bromides, K₂CO₃, DMF | N-Alkyl-4-bromopyrazole | Not specified | encyclopedia.pub |
| 1-Isopropylpyrazole | KI-KIO₃, H₂SO₄ | 4-Iodo-1-isopropylpyrazole | 80-97% | researchgate.netresearchgate.net |
Sequential Functionalization for Target Compound Synthesis
The synthesis of complex pyrazole derivatives often relies on sequential functionalization, where different substituents are introduced in a stepwise manner. Starting from a simple iodopyrazole, a series of reactions can be performed to arrive at the desired product. For instance, a 4-iodopyrazole can be prepared and then N-alkylated with an isopropyl group. google.com
Alternatively, a pyrazole ring can be formed first, followed by iodination and then introduction of the isopropyl group. For example, pyrazole can be iodinated to give 4-iodopyrazole, which is then reacted with an alkyl halide to introduce the desired substituent at the nitrogen atom. google.com Regioselective metalation followed by reaction with an electrophile is another powerful tool for the sequential functionalization of pyrazole rings. acs.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated iodination of N-arylpyrazoles with iodine has been shown to be a highly regioselective method for producing 4-iodopyrazoles. scholaris.cavulcanchem.com
Purification and Characterization Techniques in the Synthesis of Iodopyrazoles
The successful synthesis of iodopyrazoles relies heavily on effective purification and rigorous characterization.
Purification: Following the chemical reaction, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. rsc.org
Chromatography: Column chromatography, particularly flash chromatography using silica (B1680970) gel, is a standard method for separating components of a mixture. vulcanchem.comresearchgate.netresearchgate.net The eluent system is optimized to achieve good separation. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. researchgate.netresearchgate.net
Characterization: Once purified, the identity and purity of the synthesized iodopyrazole are confirmed using various spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the structure of the molecule. rsc.orgresearchgate.netresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Elemental Analysis: This method determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the proposed structure. rsc.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net
These techniques, used in combination, provide a comprehensive characterization of the synthesized iodopyrazole, ensuring its identity and purity for subsequent applications.
Reactivity and Mechanistic Studies of 5 Iodo 1 Isopropylpyrazole
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. beilstein-journals.org This occurs due to an anisotropically distributed electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond (where R is the remainder of the molecule and X is the halogen). nih.gov In 5-iodopyrazoles, the iodine atom is a potent halogen bond donor, with its strength increasing with the polarizability of the halogen (I > Br > Cl > F). mdpi.comnih.gov
Studies on analogous 5-iodo-1-arylpyrazoles have revealed a strong propensity for forming a variety of intermolecular halogen bonds. mdpi.comresearchgate.net These interactions are crucial in directing the assembly of molecules in the solid state, influencing crystal packing and forming supramolecular architectures. rsc.org Common halogen bond acceptors include nitrogen, oxygen, and π-systems. researchgate.net Consequently, 5-Iodo-1-isopropylpyrazole is expected to engage in several types of intermolecular halogen bonds, including:
C–I⋯N: Interaction with the nitrogen atom of an adjacent pyrazole (B372694) ring.
C–I⋯O: Interaction with oxygen atoms from other functional groups or solvent molecules.
C–I⋯π: Interaction with the electron-rich π-system of aromatic rings, if present in the crystal lattice. researchgate.netrsc.org
While intermolecular bonding is well-documented in similar structures, significant intramolecular halogen bonding in this compound is less likely due to the molecular geometry and the absence of suitable internal Lewis basic sites positioned for such an interaction.
The substituent at the N-1 position of the pyrazole ring plays a critical role in modulating the strength and nature of halogen bonding. While specific studies on the 1-isopropyl derivative are not as prevalent as for 1-aryl derivatives, the electronic and steric properties of the isopropyl group allow for well-founded postulations.
Electronic Effects: The isopropyl group is an electron-donating alkyl group. This electron-donating nature could potentially decrease the magnitude of the σ-hole on the C-5 iodine atom compared to systems with electron-withdrawing groups at the N-1 position. A smaller σ-hole would theoretically lead to weaker halogen bonding interactions. This contrasts with aryl substituents, where the electronic effect can be tuned from donating to withdrawing based on substitution on the aryl ring. nih.gov
Steric Effects: Steric hindrance from the bulky isopropyl group can influence the crystal packing arrangement. mdpi.com In 1-arylpyrazoles, steric bulk from ortho-substituents on the aryl ring forces a rotation of the phenyl ring relative to the pyrazole plane, which in turn affects how molecules can approach each other to form halogen bonds. mdpi.com Similarly, the non-planar and sterically demanding isopropyl group will dictate specific packing motifs, potentially favoring certain halogen bond geometries over others to minimize steric clash.
The definitive proof and characterization of halogen bonding come from spectroscopic and crystallographic analyses.
Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying halogen bonding in solution. mdpi.com In studies of 1-aryl-5-iodopyrazoles, the interaction with various Lewis bases (such as DMSO or pyridine) caused a significant deshielding of the C-5 carbon atom (the carbon directly bonded to iodine). researchgate.netrsc.org This downfield shift in the 13C-NMR spectrum, sometimes by as much as 6-7 ppm, is indicative of a strong halogen bonding interaction in solution. rsc.org A similar effect would be expected for this compound upon interaction with a Lewis base.
| Spectroscopic Method | Observation | Interpretation |
| 13C-NMR Spectroscopy | Downfield shift (deshielding) of the C-5 carbon signal upon addition of a Lewis base. rsc.org | Electron density is drawn away from the C-I bond towards the Lewis base, confirming a halogen bond. nih.gov |
| Infrared (IR) Spectroscopy | Red shift (lowering of frequency) of the vibrational stretching frequency of the Lewis base's acceptor group. mdpi.com | Weakening of the bond in the Lewis base due to its donation of electron density into the halogen bond. mdpi.com |
Crystallographic Evidence: Single-crystal X-ray diffraction provides unambiguous evidence of halogen bonding in the solid state. rsc.org Analysis of crystal structures of related 5-iodo-1-arylpyrazoles has revealed various halogen bonding motifs, such as C–I⋯O and C–I⋯Br interactions, which lead to the formation of infinite supramolecular chains. mdpi.com The key parameters used to identify a halogen bond are the distance between the iodine and the acceptor atom and the angle of the interaction. A halogen bond is typically characterized by a distance that is shorter than the sum of the van der Waals radii of the two atoms and a C–I⋯Y (where Y is the acceptor) angle close to 180°. nih.gov
| Interaction Type | Donor-Acceptor Distance (Å) | C–I⋯Acceptor Angle (°) | Supramolecular Motif |
| C–I⋯O mdpi.com | 2.993(3) | 175.2(1) | 1D Infinite Chain |
| C–I⋯O mdpi.com | 3.045(5) | 157.5(2) | 3D Network |
| C–I⋯Br mdpi.com | 3.6468(5) | - | 1D Infinite Chain |
Data derived from analogous 5-iodo-1-arylpyrazole structures as illustrative examples.
Cross-Coupling Reactions at the C-5 Position
The carbon-iodine bond at the C-5 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. mdpi.com The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes 5-iodopyrazoles excellent substrates for these transformations. wikipedia.org
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govmdpi.com For this compound, this reaction would enable the introduction of various aryl or vinyl substituents at the C-5 position. The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent. nih.gov Studies on structurally similar 1-aryl-5-iodopyrazoles have demonstrated the efficacy of this reaction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |
| 5-Iodopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenylpyrazole derivative |
| 5-Iodopyrazole derivative | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-(4-Methylphenyl)pyrazole derivative |
Table illustrates typical conditions for Suzuki-Miyaura reactions based on studies of related 5-iodopyrazoles. nih.gov
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct route to synthesizing 5-alkynylpyrazole derivatives from this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The mild reaction conditions make it suitable for complex molecule synthesis. wikipedia.org The utility of this reaction has been proven with other 5-iodopyrazole systems. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| 5-Iodopyrazole derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)pyrazole derivative |
| 5-Iodopyrazole derivative | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-((Trimethylsilyl)ethynyl)pyrazole derivative |
Table illustrates typical conditions for Sonogashira reactions based on studies of related 5-iodopyrazoles. nih.gov
Negishi Coupling Reactions
The Negishi coupling is a versatile and widely utilized palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for coupling sp², sp³, and sp hybridized carbon atoms, making it a powerful tool in organic synthesis. wikipedia.org In the context of this compound, the iodine atom at the 5-position serves as the leaving group (halide), making the pyrazole ring an electrophilic partner in the coupling reaction.
The catalytic cycle of a Negishi coupling reaction, typically involving a Palladium(0) catalyst, proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
While specific studies detailing the Negishi coupling of this compound are not prevalent, the reaction is broadly applicable to various aryl and heteroaryl halides. organic-chemistry.org Palladium catalysts are generally preferred due to their high functional group tolerance and superior chemical yields. wikipedia.org The reaction can be accelerated by additives; for instance, isopropyl iodide has been shown to increase the rate of Negishi cross-couplings of arylzinc reagents with aryl bromides. researchgate.net
Other Palladium-Catalyzed Transformations
Beyond the Negishi coupling, the carbon-iodine bond in this compound is susceptible to a variety of other palladium-catalyzed transformations. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures from the pyrazole core.
Catalytic Systems for Cross-Coupling with Metal-Nitronyl Nitroxide Derivatives
Recent research has focused on developing efficient catalytic systems for the cross-coupling of heteroaryl iodides with metal-nitronyl nitroxide derivatives to synthesize multi-spin systems. Iodopyrazole derivatives have demonstrated high activity in these reactions. mdpi.com A key challenge in these syntheses is the potential for deoxygenation of the nitronyl nitroxide groups at elevated temperatures, which leads to impurities that are difficult to separate. mdpi.com
To address this, a simple and effective catalytic system has been designed for the cross-coupling of aryl and heteroaryl iodides with a triphenylphosphine (B44618) gold(I)-nitronyl nitroxide complex (NN-AuPPh₃) under mild, room-temperature conditions. mdpi.com This system avoids the high temperatures that can degrade the nitroxide moiety. The optimized system utilizes a combination of Pd₂(dba)₃·CHCl₃ as the palladium source and methylcyclohexyl-diphenylphosphine (MeCgPPh) as the ligand in toluene (B28343). mdpi.com Various iodopyrazole derivatives have shown high reactivity in this transformation, affording the desired radical-containing products in good to excellent yields. mdpi.com
Table 1: Palladium-Catalyzed Cross-Coupling of Iodo-Heteroaromatics with NN-AuPPh₃
| Entry | Iodo-Heteroaromatic Substrate | Catalyst System | Yield (%) |
| 1 | 2,5-Diiodothiophene | Pd₂(dba)₃·CHCl₃ / MeCgPPh | 92 |
| 2 | 4-Iodo-1-methylpyrazole | Pd₂(dba)₃·CHCl₃ / MeCgPPh | 88 |
| 3 | 5-Iodo-1-(difluoromethyl)-1H-pyrazole | Pd₂(dba)₃·CHCl₃ / MeCgPPh | 71 |
Data sourced from a study on catalytic systems for cross-coupling reactions. mdpi.com
Influence of Steric Factors (Isopropyl Group) on Reaction Yields
Steric hindrance plays a critical role in the outcome of chemical reactions. In this compound, the isopropyl group at the N1 position of the pyrazole ring can exert significant steric influence on the reactivity of the adjacent C5 position. The bulkiness of the isopropyl group can affect the approach of the catalyst and the coupling partner to the reaction center.
Studies on related molecular systems have shown that bulky substituents can substantially alter reaction pathways and yields. For example, the reduction of 1-(2,4,6-trialkylphenyl)ethanones shows that changing methyl substituents to more sterically demanding isopropyl groups can completely inhibit the reaction under certain conditions, necessitating stronger reagents like LiAlH₄. mdpi.com In palladium-catalyzed cross-coupling reactions, steric hindrance can hinder the oxidative addition step or the approach of the nucleophilic partner, potentially lowering reaction rates and yields. While specific data on the steric effect of the isopropyl group in this compound is limited, it is a crucial factor to consider in reaction design and optimization. For instance, in some Negishi cross-couplings, replacing a bulky substituent with a smaller one led to a decrease in yield due to the formation of homocoupled side products. nih.gov
Nucleophilic Substitution Reactions
The direct displacement of the iodine atom in this compound via nucleophilic aromatic substitution (SₙAr) is generally challenging. Five-membered heterocyclic rings like pyrazole are π-excessive (electron-rich), which makes them inherently poor substrates for nucleophilic attack. youtube.com However, SₙAr reactions can occur if the ring is activated by strongly electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com
For related iodo-pyrazole derivatives, nucleophilic substitution of the iodine atom by nucleophiles such as amines or alcohols has been reported. evitachem.com The mechanism for such reactions on activated aromatic systems typically involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (iodide) to restore aromaticity. youtube.com In the absence of strong activating groups on the pyrazole ring of this compound, forcing conditions or alternative reaction pathways, such as those involving benzyne-like intermediates, might be required. youtube.com
Oxidation and Reduction Chemistry of Functional Groups
The term "oxidation and reduction" refers to reactions involving the transfer of electrons, which can be tracked by changes in the oxidation numbers of the atoms involved. youtube.compressbooks.pubyoutube.com An increase in oxidation number signifies oxidation (a loss of electrons), while a decrease signifies reduction (a gain of electrons). youtube.com
In the context of this compound, the oxidation and reduction chemistry would primarily concern functional groups attached to the pyrazole ring, rather than the aromatic ring itself, which is relatively stable. For instance, if a functional group like an aldehyde were present on the ring, it could be oxidized to a carboxylic acid or reduced to an alcohol. evitachem.com
Oxidation: The conversion of an aldehyde to a carboxylic acid is an oxidation process where the oxidation state of the carbonyl carbon increases. This can be achieved using various oxidizing agents.
Reduction: The conversion of an aldehyde to a primary alcohol is a reduction process. This is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The substance that causes oxidation is called the oxidizing agent (and is itself reduced), while the substance that causes reduction is the reducing agent (and is itself oxidized). youtube.com The specific reactivity of this compound would depend on any additional functional groups appended to its core structure.
Computational Chemistry and Reaction Pathway Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and analyzing reaction pathways at the molecular level. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to calculate the energetics of reactants, transition states, and products, offering insights that complement experimental findings. nih.gov
For reactions involving this compound, computational studies can be used to:
Model Reaction Mechanisms: Analyze the step-by-step pathway of reactions like palladium-catalyzed cross-couplings. This includes calculating the activation energies for key steps such as oxidative addition, transmetalation, and reductive elimination to identify the rate-determining step.
Analyze Transition State Structures: Determine the geometry and electronic structure of transition states, which is crucial for understanding how catalysts and substituents influence reaction rates and selectivity.
Predict Reactivity and Selectivity: Computational models can help predict how changes in ligands, substrates, or reaction conditions will affect the outcome of a reaction. For example, the influence of the steric bulk of the isopropyl group on the transition state energy can be quantified.
While specific computational analyses of the reaction pathways for this compound are not widely published, studies on similar systems demonstrate the utility of these methods. For instance, quantum chemistry calculations have been used to explore the detailed reaction mechanisms and kinetics for reactions involving peroxy radicals, mapping out complex potential energy surfaces. nih.gov Such approaches could be applied to understand the intricate details of the reactivity of this compound.
Elucidation of Reaction Mechanisms
Detailed mechanistic studies specifically for this compound are not extensively documented in the literature. However, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, can be understood through well-established mechanisms for similar aryl and heteroaryl halides. The primary reactions of interest are the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the reaction would involve its coupling with a boronic acid or a boronic ester. The generally accepted catalytic cycle for this reaction, as it would apply to this compound, is illustrated below:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The lability of the C-I bond makes this step relatively facile.
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate (B1201080) species.
Reductive Elimination: The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
An important consideration in the Suzuki-Miyaura coupling of iodopyrazoles is the potential for a dehalogenation side reaction. researchgate.net This side reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netacs.org For some halogenated aminopyrazoles, bromo and chloro derivatives have been found to be superior to iodo derivatives due to a reduced tendency for dehalogenation. researchgate.netacs.org
Sonogashira Coupling:
The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. The mechanism, as it applies to this compound, is thought to proceed via two interconnected catalytic cycles:
Palladium Cycle:
Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of this compound to a palladium(0) complex.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Copper Cycle:
The copper(I) catalyst reacts with the terminal alkyne, in the presence of a base, to form a copper(I) acetylide intermediate. youtube.com This intermediate is crucial for the transmetalation step in the palladium cycle. youtube.com
The following table summarizes the key steps in these proposed reaction mechanisms:
| Reaction | Key Step | Description |
| Suzuki-Miyaura Coupling | Oxidative Addition | Pd(0) inserts into the C5-I bond of this compound to form a Pd(II) complex. |
| Transmetalation | The organic group from a boronic acid (activated by a base) is transferred to the Pd(II) complex. | |
| Reductive Elimination | The new C-C bond is formed, yielding the product and regenerating the Pd(0) catalyst. | |
| Sonogashira Coupling | Oxidative Addition (Pd cycle) | Pd(0) inserts into the C5-I bond of this compound. |
| Formation of Copper Acetylide (Cu cycle) | A terminal alkyne reacts with a Cu(I) salt and a base to form a copper acetylide. | |
| Transmetalation (Pd cycle) | The alkynyl group is transferred from the copper acetylide to the Pd(II) complex. | |
| Reductive Elimination (Pd cycle) | The C-C coupled product is formed, and the Pd(0) catalyst is regenerated. |
Prediction of Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound are governed by the inherent electronic and steric properties of the substituted pyrazole ring. Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into these properties, allowing for the prediction of reaction outcomes.
Electronic Effects and Reactivity:
The pyrazole ring is a π-excessive system, meaning it has a higher electron density than benzene. However, the two nitrogen atoms create an uneven distribution of this electron density. DFT calculations on pyrazole systems have shown that the N1 nitrogen is pyrrole-like and the N2 nitrogen is pyridine-like. The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the nature and position of substituents.
In the case of 1-isopropylpyrazole (B96740), the isopropyl group at N1 is an electron-donating group, which generally increases the electron density of the ring, making it more susceptible to electrophilic attack. Electrophilic substitution on N-alkylpyrazoles, such as halogenation, preferentially occurs at the C4 position due to electronic factors. acs.org However, the formation of this compound is typically achieved through a different pathway, often involving deprotonation at the C5 position followed by quenching with an iodine source. This indicates that the C5 proton is the most acidic proton on the ring, a feature that can be exploited for regioselective functionalization.
Computational Insights into Regioselectivity:
DFT studies can be used to calculate molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies (HOMO and LUMO).
C-H Acidity: The regioselectivity of the initial iodination to form the title compound is a direct consequence of the relative acidity of the C-H protons on the pyrazole ring. The proton at the C5 position is generally the most acidic in N-alkylpyrazoles. This increased acidity is attributed to the inductive effect of the adjacent sp²-hybridized nitrogen atom (N1) and the ability of the pyrazole ring to stabilize the resulting carbanion. Computational studies can quantify this acidity by calculating the proton affinity of the corresponding conjugate base.
Reactivity in Cross-Coupling: Once formed, the reactivity of the C-I bond in this compound is high in palladium-catalyzed reactions. The electron-rich nature of the pyrazole ring can facilitate the oxidative addition step. The regioselectivity of subsequent reactions is predetermined by the position of the iodine atom. Since the cross-coupling reactions occur at the C5 position, the process is highly regioselective.
The following table outlines the predicted reactivity and regioselectivity based on the electronic properties of the molecule:
| Reaction Type | Predicted Site of Reaction | Rationale |
| Deprotonation / Metalation | C5-H | The C5 proton is the most acidic due to the inductive effect of the adjacent N1 atom and stabilization of the resulting anion. |
| Electrophilic Aromatic Substitution (on the parent 1-isopropylpyrazole) | C4 | The C4 position is the most electron-rich and sterically accessible for electrophilic attack. |
| Palladium-Catalyzed Cross-Coupling (starting from this compound) | C5 | The reaction occurs at the site of the carbon-iodine bond, which is a good leaving group and readily undergoes oxidative addition. |
Applications of 5 Iodo 1 Isopropylpyrazole in Advanced Chemical Synthesis
Building Block in Organic Synthesis
In the realm of organic synthesis, 5-iodo-1-isopropylpyrazole is a highly valued building block. The presence of the iodine atom at the 5-position of the pyrazole (B372694) ring provides a reactive site for various coupling reactions, enabling the introduction of diverse functional groups.
Synthesis of Fused Heterocyclic Systems Containing Pyrazole
The reactivity of this compound extends to the construction of fused heterocyclic systems, which are core structures in many biologically active compounds. semanticscholar.orgsioc-journal.cn Through intramolecular cyclization or multi-component reactions, the pyrazole ring can be fused with other heterocyclic or carbocyclic rings. semanticscholar.org For instance, derivatives of this compound can undergo annulation reactions to form pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other complex polycyclic systems. semanticscholar.org These fused systems are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. sioc-journal.cnnih.gov
Medicinal Chemistry Research
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govarxiv.orgu-tokyo.ac.jp this compound, as a modifiable pyrazole derivative, is therefore a valuable tool in drug discovery and development. nih.gov
Scaffold for Drug Discovery and Development
The ability to easily diversify the structure of this compound makes it an excellent scaffold for generating libraries of compounds for high-throughput screening. nih.govopenaccessjournals.com By systematically altering the substituents on the pyrazole ring, medicinal chemists can explore the structure-activity relationships (SAR) of a particular compound class, optimizing its biological activity and pharmacokinetic properties. nih.gov
The pyrazole core is a common feature in many enzyme inhibitors and receptor modulators. mdpi.com The strategic functionalization of this compound allows for the design of molecules that can specifically interact with the active site of an enzyme or the binding pocket of a receptor. nih.govmdpi.com For example, derivatives of this compound have been investigated as potential inhibitors of kinases, a class of enzymes that are important targets in cancer therapy. nih.gov The ability to fine-tune the steric and electronic properties of the molecule by modifying the substituents derived from the iodo-group is crucial for achieving high potency and selectivity. nih.gov
Derivatives of pyrazole are known to exhibit a wide range of biological activities, and this compound serves as a starting point for the development of new therapeutic agents. nih.gov
Antimicrobial and Antifungal Activity: The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.govmdpi.comconicet.gov.ar Pyrazole-containing compounds have shown promise in this area. nih.govd-nb.infomdpi.comnih.govturkjps.org By incorporating different functional groups onto the this compound scaffold, researchers can synthesize novel compounds and screen them for activity against various bacteria and fungi. mdpi.commdpi.com For example, the introduction of specific side chains has been shown to enhance the antifungal properties of pyrazole derivatives. nih.govd-nb.infomdpi.com
Anti-inflammatory Activity: Chronic inflammation is implicated in a variety of diseases. mdpi.com Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity. nih.govmdpi.commdpi.com The modification of this compound can lead to the discovery of new anti-inflammatory agents that may act through various mechanisms, such as the inhibition of inflammatory enzymes or the modulation of signaling pathways. mdpi.com
Influence of Iodine and Isopropyl Substituents on Pharmacological Profiles
The pharmacological activity of pyrazole-based compounds is significantly modulated by the nature and position of their substituents. rsc.orgnih.gov In this compound, both the iodine atom and the isopropyl group are expected to play critical roles in defining its potential interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. rsc.org
The iodine atom at the C5 position introduces several key features. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction that can help anchor the molecule within the active site of a target protein or enzyme. The iodine substituent also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological receptors. nih.gov The position of the iodine is also crucial; for example, compounds with a C(sp2)–I bond, such as that in this compound, are generally more resistant to in-vivo deiodination, which can lead to greater metabolic stability. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. rroij.commdpi.com These studies involve the systematic modification of a chemical structure to understand how different functional groups and their positions impact biological activity. rroij.com For this compound, SAR studies would explore how variations of its core structure affect its interactions with specific enzymes or receptors, aiming to enhance potency and selectivity. rroij.commdpi.com
SAR investigations on heterocyclic compounds have shown that even minor structural changes can lead to significant differences in pharmacological profiles. nih.govnih.gov For derivatives of this compound, a typical SAR study would involve synthesizing analogues with modifications at key positions and evaluating their biological effects.
Key areas for modification and their potential impact based on general SAR principles for heterocyclic compounds include:
Modification of the N1-Isopropyl Group: Replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger, more complex alkyl or aryl groups would modulate the compound's size, hydrophobicity, and steric profile, potentially altering its fit and binding affinity for a target protein. tandfonline.comumtm.cz
Modification at the C5-Iodo Position: The iodine could be replaced with other halogens (e.g., bromine, chlorine) to fine-tune halogen bonding potential and electronic properties. nih.gov Alternatively, it could be used as a synthetic handle to introduce entirely new functional groups via cross-coupling reactions, dramatically altering the molecule's properties. researchgate.net
Substitution at Other Ring Positions (C3, C4): Introducing various substituents, such as electron-donating or electron-withdrawing groups, at the unoccupied C3 and C4 positions of the pyrazole ring would significantly alter the electronic distribution and dipole moment of the molecule, which could enhance interactions with biological targets. mdpi.com
The following table summarizes potential modifications in a hypothetical SAR study of this compound derivatives.
| Position of Modification | Original Group | Example of New Substituent | Potential Impact on Activity | Rationale from Literature |
| N1 | Isopropyl | Methyl, Cyclopropyl, Phenyl | Modulate hydrophobicity and steric bulk to optimize fit in a binding pocket. | The size of the N1 substituent is critical for activity in many heterocyclic series. acs.orgresearchgate.net |
| C5 | Iodine | Bromine, Chlorine, Phenyl, Carboxylic Acid | Fine-tune halogen bonding, lipophilicity, or introduce new interaction points (e.g., hydrogen bonding from a carboxylic acid). | The C5 substituent can be crucial for target engagement and oral activity. nih.gov |
| C4 | Hydrogen | Nitro, Amino, Methyl | Alter the electronic properties of the ring and introduce new vectors for interaction. | Substitution at this position significantly impacts the electronic nature and reactivity of the pyrazole ring. researchgate.netresearchgate.net |
| C3 | Hydrogen | Trifluoromethyl, Aryl | Introduce groups that can fill additional pockets in a receptor or alter metabolic stability. | Substituents at the C3 position are known to enhance lipophilicity and binding affinity. rsc.org |
Role in the Synthesis of Radiolabeled Compounds for Imaging (Implied from Iodine)
The presence of a stable iodine atom makes this compound an excellent precursor for the synthesis of radiolabeled compounds for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). mdpi.com Radiotracers are fundamental tools in biomedical research and clinical diagnostics, allowing for the non-invasive visualization and quantification of biological processes in living organisms. moravek.comwuxiapptec.com
The synthesis of a radioiodinated tracer from this compound would typically involve an isotopic exchange reaction, where the stable iodine-127 atom is replaced with a radioactive isotope, such as iodine-123, iodine-125, or iodine-131. mdpi.com Several methods exist for this transformation, including nickel(0)-catalyzed halogen exchange or reactions using stannyl (B1234572) precursors. mdpi.comnih.gov
A key advantage of using this specific precursor is the stability of the resulting radiotracer. The carbon-iodine bond in this compound is a C(sp²)–I bond (an iodine attached to an aromatic ring carbon). Such bonds are known to be more stable and more resistant to deiodination in vivo compared to iodine atoms attached to other types of carbon atoms. mdpi.com This increased stability is highly desirable for an imaging agent, as it reduces the premature release of radioactive iodine into the body, leading to clearer images with lower background signal and a better safety profile. mdpi.com The development of such stable, iodinated tracers is a significant area of research for imaging and pretargeting applications in oncology. nih.gov
Material Science Applications
Beyond its potential in the life sciences, the unique structure of this compound makes it a candidate for applications in material science, particularly in the development of novel functional materials. smolecule.com
Development of Novel Materials with Specific Electronic or Optical Properties
Pyrazole derivatives are recognized for their interesting photophysical properties, including fluorescence. mdpi.com The electronic and optical characteristics of these materials can be precisely tuned by altering the substituents on the pyrazole ring. mdpi.comresearcher.life
Research has shown that pyrazole-containing structures can exhibit strong fluorescence. In one study, complex molecules derived from an iodo-pyrazole precursor were found to be highly fluorescent, emitting light in the blue region of the visible spectrum with impressive quantum yields ranging from 60-85%. umtm.cz The presence of both an iodine atom and an isopropyl group on the pyrazole ring of this compound would influence its electronic structure. The iodine atom can be leveraged in cross-coupling reactions to attach chromophoric or electronically active groups, while the isopropyl group can modulate the solid-state packing and solubility of the resulting materials. This makes the compound a useful building block for creating new materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. amadischem.com
| Property | Research Finding on Related Pyrazole Derivatives | Potential Relevance for this compound |
| Fluorescence | Pyrazolo[4,3-c]pyridines derived from iodo-pyrazoles exhibit strong blue fluorescence with high quantum yields (60-85%). umtm.cz | Can serve as a core scaffold for developing new fluorescent materials. |
| Photophysical Tuning | The absorption and emission properties of pyrazoles can be controlled by the electronic nature of their substituents. mdpi.com | The iodine atom provides a reactive site for introducing various groups to tune optical properties. |
| Non-Linear Optical (NLO) Properties | Theoretical studies show that the NLO properties of pyrazoles are influenced by substituents. researcher.life | Derivatives could be synthesized and studied for NLO applications. |
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. wikipedia.org Pyrazole-based molecules are widely used as ligands due to the ability of their nitrogen atoms to donate electron pairs to a metal center. researchgate.net The substituents on the pyrazole ring play a crucial role in determining the properties of the resulting metal complex, influencing its geometry, stability, and electronic or magnetic properties. researchgate.netrsc.org
This compound can function as a versatile ligand. The pyrazole nitrogen atom can coordinate to a metal, while the bulky isopropyl group can influence the steric environment around the metal center, potentially controlling the number of ligands that can bind or protecting the metal from unwanted reactions. Furthermore, the iodine atom can also participate in coordination, acting as a bridging ligand to link two or more metal centers together. rsc.org
A clear example of this is seen in the reaction of a phenyl-pyrazole ligand with copper(I) iodide, which resulted in the formation of a one-dimensional coordination polymer. rsc.org In this structure, each copper atom is bound to a nitrogen atom from the pyrazole and bridged by two iodine atoms, creating an extended zigzag network. rsc.org This demonstrates how iodo-pyrazole ligands can be used to construct specific, ordered supramolecular architectures with potentially interesting catalytic or material properties.
| Component | Role in Coordination Complex | Example from Literature rsc.org |
| Metal Center | Central atom that binds ligands. | Copper(I) |
| Pyrazole Moiety | Binds to the metal via a nitrogen atom. | Phenyl-pyrazole ligand |
| Iodine Atom | Can act as a terminal or bridging ligand. | Iodine bridges two Cu(I) atoms. |
| Resulting Structure | Formation of a discrete molecule or an extended polymer. | 1D zigzag coordination polymer, [Cu(L)I]n |
Spectroscopic and Structural Elucidation of 5 Iodo 1 Isopropylpyrazole and Its Derivatives
X-ray Crystallography and Solid-State Structures
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a solid state. libretexts.org Studies on a series of 5-iodo-1-arylpyrazoles reveal key structural features that are directly applicable to 5-iodo-1-isopropylpyrazole.
Investigations into various 5-iodo-1-arylpyrazoles show that they typically crystallize with one molecule in the asymmetric unit and without co-crystallized solvent molecules. mdpi.com The geometric parameters, including bond lengths and angles, fall within expected ranges for this class of compounds. researchgate.net Due to the steric hindrance imposed by the substituent at the N-1 position (such as an isopropyl or aryl group), the molecules are generally non-planar. mdpi.com For instance, in 5-iodo-1-arylpyrazoles, the dihedral angle between the pyrazole (B372694) and the aryl rings can range from 76.4° to 94.6°. mdpi.com
Below is a representative table of crystallographic data for a related compound, Dimethyl 1-(4-bromophenyl)-5-iodopyrazole-3,4-dicarboxylate, which illustrates the typical parameters obtained from such an analysis.
Table 1: Representative X-ray Diffraction Crystal Parameters for a 5-Iodo-1-arylpyrazole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrIN₂O₄ |
| Formula Weight | 477.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9113(3) |
| b (Å) | 7.5503(2) |
| c (Å) | 14.9398(4) |
| β (°) | 108.008(2) |
| Volume (ų) | 1491.13(7) |
| Z | 4 |
Data sourced from a study on 5-iodo-1-arylpyrazoles and presented as an illustrative example. researchgate.net
The analysis of crystal packing in 5-iodopyrazole derivatives reveals a variety of supramolecular architectures. mdpi.com The conformation is heavily influenced by the substituent at the N-1 position. The non-planar nature of these molecules prevents simple, flat stacking and leads to more complex packing arrangements.
Commonly observed motifs include the formation of one-dimensional (1D) infinite chains or two-dimensional (2D) layers. mdpi.com These primary structures are then further interconnected through weaker interactions, ultimately building a tangled three-dimensional supramolecular network. mdpi.com The specific packing is driven by a combination of intermolecular forces, which are dictated by the functional groups present on the pyrazole ring and its substituents.
The solid-state structures of 5-iodopyrazoles are stabilized by a range of intermolecular interactions. A predominant and significant interaction is the halogen bond, a directional, non-covalent interaction involving the iodine atom. rsc.orgresearchgate.net The iodine atom on the C-5 position of the pyrazole ring acts as a halogen bond donor.
In various crystal structures of 5-iodo-1-arylpyrazoles, the iodine atom has been observed to form several types of halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯π interactions. mdpi.comrsc.org In addition to halogen bonding, other forces such as C–H⋯O hydrogen bonds play a crucial role in consolidating the crystal packing, often linking the primary chains or layers into a more extensive network. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. mdpi.comnih.gov For this compound and its derivatives, both ¹H and ¹³C NMR provide critical information for confirming the molecular structure.
Studies on related 5-iodopyrazoles have shown that ¹³C NMR is particularly insightful for probing the electronic environment of the pyrazole core and investigating intermolecular phenomena like halogen bonding in solution. rsc.org The carbon atom directly bonded to the iodine, C-5, is a sensitive reporter atom. Its chemical shift is significantly influenced by the formation of a halogen bond. When a 5-iodopyrazole interacts with a Lewis base (a halogen bond acceptor) in solution, the C-5 signal experiences a notable downfield shift (deshielding) of several parts per million (ppm). This change provides direct evidence of the iodine atom's strong halogen-bonding propensity. rsc.org
The following table presents the ¹H and ¹³C NMR data for Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate, a compound that contains both the 5-iodo and N-isopropyl-like functionalities, serving as a close model. rsc.org
Table 2: NMR Spectroscopic Data for a Related 1-Substituted 5-Iodopyrazole Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H NMR | 1.15, 1.20 | 2d, 6H, J = 6.8 Hz, Isopropyl CH₃ |
| 2.42 | sept, 1H, J = 6.8 Hz, Isopropyl CH | |
| 3.93, 3.94 | 2s, 6H, Methoxy CH₃ | |
| 7.16-7.54 | m, 4H, Aromatic H | |
| ¹³C NMR | 23.0, 24.2 | Isopropyl CH₃ |
| 28.3 | Isopropyl CH | |
| 52.4, 52.7 | Methoxy CH₃ | |
| 91.6 | C-5 (Iodo-substituted) | |
| 120.6 | C-4 | |
| 126.4-131.1 | Aromatic CH | |
| 137.3, 146.4 | Aromatic Quaternary C | |
| 145.0 | C-3 | |
| 161.3, 162.3 | Carbonyl C |
Solvent: CDCl₃. Data sourced from a study on 5-iodo-1-arylpyrazoles. rsc.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. For this compound (C₆H₉IN₂), the nominal molecular weight is 236 g/mol .
In a mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 236. Since iodine is a monoisotopic element (¹²⁷I), there will be no characteristic M+2 peak that is typically observed for compounds containing chlorine or bromine. A smaller M+1 peak at m/z = 237 would be visible due to the natural abundance of the ¹³C isotope.
The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways for this compound would include:
Loss of the isopropyl group: A fragment ion corresponding to [M - C₃H₇]⁺.
Loss of the iodine atom: A fragment ion corresponding to [M - I]⁺.
Cleavage of the pyrazole ring: Producing smaller characteristic fragment ions.
The precise masses of the molecular ion and its fragments, as determined by high-resolution mass spectrometry, would be used to confirm the elemental composition of the molecule.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The current synthetic methods for 5-Iodo-1-isopropylpyrazole, while effective, often rely on traditional iodinating agents and reaction conditions that may not align with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of milder and less hazardous iodinating reagents, the use of catalytic systems to reduce waste, and the implementation of flow chemistry for safer and more scalable production.
Key areas for development include:
Electrochemical Synthesis: Utilizing electrochemical methods for the iodination of the pyrazole (B372694) core could offer a greener alternative by avoiding the use of chemical oxidants.
Continuous Flow Reactors: Transitioning from batch to continuous flow synthesis can improve reaction control, enhance safety, and allow for easier scalability.
Alternative Iodinating Agents: Investigating the use of more environmentally benign iodine sources, such as molecular iodine in the presence of a green oxidant, is a key research direction.
In-depth Mechanistic Investigations of Complex Transformations
While the reactivity of this compound in cross-coupling reactions is well-documented, a detailed mechanistic understanding of more complex transformations is still an area ripe for exploration. Future studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to elucidate reaction pathways.
Areas of particular interest for mechanistic studies include:
Photoredox Catalysis: Understanding the precise mechanism of photoredox-catalyzed reactions involving this compound will be crucial for optimizing reaction conditions and expanding their scope.
Multi-component Reactions: Investigating the intricate reaction pathways of one-pot, multi-component reactions where this compound is a key building block can lead to the discovery of novel and efficient synthetic methodologies.
Unusual Reactivity Patterns: Exploring and explaining any observed anomalous reactivity or unexpected product formation will deepen the fundamental understanding of this compound's chemical behavior.
Expansion of Applications in Diverse Chemical Fields
The primary application of this compound has been as a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds through cross-coupling reactions. However, its potential applications in other areas of chemistry remain largely untapped.
Future research is expected to explore its utility in:
Materials Science: Investigating the incorporation of the 1-isopropyl-5-iodopyrazole moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to the development of new materials with tailored properties.
Medicinal Chemistry: While outside the scope of direct therapeutic application, its use as a scaffold for the synthesis of novel bioactive compounds for screening purposes is a promising avenue. The iodo-substituent allows for diverse functionalization, enabling the creation of libraries of compounds for biological evaluation.
Agrochemicals: Similar to medicinal chemistry, its role as a key intermediate in the synthesis of new potential agrochemicals, such as fungicides or herbicides, warrants further investigation.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers powerful tools for predicting the properties of molecules and for designing new synthetic targets. The application of advanced computational modeling to this compound and its derivatives is an area with significant potential for growth.
Future computational studies could focus on:
Predicting Reactivity: Using density functional theory (DFT) and other computational methods to predict the reactivity of this compound in various reaction types, thereby guiding experimental efforts.
Designing Novel Derivatives: Computationally designing new derivatives of this compound with specific electronic or steric properties for targeted applications.
Simulating Spectroscopic Properties: Accurately predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of new compounds derived from this building block.
Q & A
Q. What are the common synthetic routes for 5-Iodo-1-isopropylpyrazole, and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis of pyrazole derivatives like this compound typically involves halogenation (e.g., iodination) and alkylation steps. For example, molecular iodine-catalyzed multicomponent reactions have been used to synthesize 5-amino-4-(arylselanyl)-1H-pyrazoles, where iodine acts as a catalyst to promote cyclization and regioselectivity . Researchers can optimize iodination by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature (60–80°C). Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For pyrazole derivatives, NMR can confirm proton environments (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm and pyrazole ring protons at δ 6.5–7.5 ppm), while NMR identifies carbons adjacent to iodine (deshielded signals at δ 90–110 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C-I stretches at 500–600 cm) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Pyrazole derivatives with iodine substituents are sensitive to light and humidity. Stability studies recommend storage in amber vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition. Periodic TLC or HPLC analysis (C18 columns, acetonitrile/water mobile phase) can monitor degradation products, such as de-iodinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing sterically bulky substituents (e.g., isopropyl groups) to pyrazole cores?
- Methodological Answer : Steric hindrance from isopropyl groups may reduce iodination efficiency. Computational modeling (DFT calculations) can predict favorable reaction pathways by analyzing bond angles and transition states. Experimentally, microwave-assisted synthesis (100–120°C, 30 min) or using bulky solvents (e.g., tert-butanol) improves yields by reducing steric clashes . Comparative studies using substituents like methyl vs. isopropyl can isolate steric effects .
Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electron-donating groups (e.g., isopropyl) direct iodination to the para position on the pyrazole ring. Kinetic studies (e.g., reaction quenching at intervals) paired with -NMR tracking can map intermediate formation. Theoretical studies (e.g., Fukui function analysis) identify nucleophilic sites prone to electrophilic iodine attack .
Q. How do researchers analyze contradictory spectral data (e.g., unexpected 13C^{13}C13C NMR shifts) in pyrazole derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria (e.g., NH proton exchange in DMSO-d). X-ray crystallography resolves structural ambiguities by providing definitive bond lengths and angles. For example, crystallographic data for pyrazolo[3,4-d]pyrimidine analogs confirm regiochemistry and substituent orientation .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Dose-response assays (e.g., IC determination) against target enzymes (e.g., kinases or oxidoreductases) require rigorous controls. Researchers should use recombinant enzymes and validate results with orthogonal methods (e.g., fluorescence polarization for binding affinity). Molecular docking (AutoDock Vina) predicts binding modes, while site-directed mutagenesis confirms critical residues for interaction .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in pyrazole reactivity?
- Methodological Answer : Discrepancies often arise from solvent or catalyst effects not modeled computationally. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate solvent molecules explicitly. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can reconcile differences. For example, a negative ρ value in Hammett analysis indicates electron-deficient transition states, aligning with DFT predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
